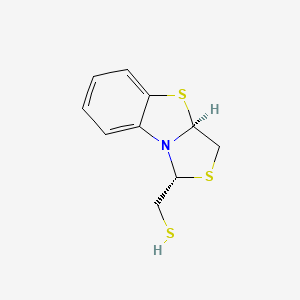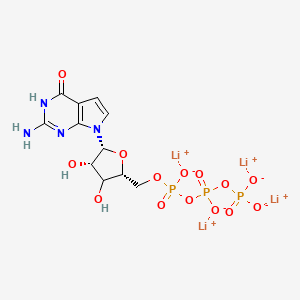
E3 ligase Ligand-Linker Conjugate 46
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
E3 ligase Ligand-Linker Conjugate 46: is a compound that plays a crucial role in the field of targeted protein degradation. This compound is a part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade specific proteins within cells. The this compound consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase and a linker that connects this ligand to a target protein ligand .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 46 involves multiple steps. The ligand for the VHL E3 ligase, such as (S,R,S)-AHPC, is synthesized first. This ligand is then conjugated with a linker molecule. The linker is typically a polyethylene glycol (PEG) chain or an alkyl chain, which provides flexibility and stability to the conjugate .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of the individual components followed by their conjugation. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and purification processes .
化学反应分析
Types of Reactions: E3 ligase Ligand-Linker Conjugate 46 primarily undergoes conjugation reactions. The ligand for the VHL E3 ligase is conjugated with the linker molecule through amide bond formation. This reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .
Common Reagents and Conditions:
Coupling Reagents: DCC, EDC
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Conditions: Room temperature to mild heating, inert atmosphere (e.g., nitrogen or argon)
Major Products: The major product of these reactions is the this compound, which is then used in PROTAC applications to induce the degradation of target proteins .
科学研究应用
Chemistry: In chemistry, E3 ligase Ligand-Linker Conjugate 46 is used to study the mechanisms of protein degradation and to develop new methods for selective protein degradation. This compound is also used to investigate the structure-activity relationships of PROTAC molecules .
Biology: In biology, this compound is used to study the ubiquitin-proteasome system and its role in cellular processes. It is also used to investigate the degradation of specific proteins involved in various diseases, including cancer .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for the treatment of diseases caused by the dysregulation of specific proteins. PROTACs containing this compound have shown promise in preclinical studies for the treatment of cancer, neurodegenerative diseases, and infectious diseases .
Industry: In industry, this compound is used in the development of new drugs and therapeutic agents. It is also used in the production of research tools and reagents for studying protein degradation .
作用机制
E3 ligase Ligand-Linker Conjugate 46 exerts its effects by inducing the degradation of target proteins through the ubiquitin-proteasome system. The ligand for the VHL E3 ligase binds to the VHL protein, while the linker connects this ligand to a target protein ligand. This brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
- Cereblon (CRBN) Ligand-Linker Conjugates
- MDM2 Ligand-Linker Conjugates
- Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates
Uniqueness: E3 ligase Ligand-Linker Conjugate 46 is unique in its ability to recruit the VHL E3 ligase, which is known for its high specificity and efficiency in inducing protein degradation. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation technologies .
属性
分子式 |
C40H60N6O8S |
|---|---|
分子量 |
785.0 g/mol |
IUPAC 名称 |
tert-butyl 2-[2-[3-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]oxyazetidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C40H60N6O8S/c1-26-35(55-25-42-26)28-10-8-27(9-11-28)19-41-37(50)32-18-29(47)20-46(32)38(51)36(39(2,3)4)43-33(48)23-44-14-12-30(13-15-44)53-31-21-45(22-31)16-17-52-24-34(49)54-40(5,6)7/h8-11,25,29-32,36,47H,12-24H2,1-7H3,(H,41,50)(H,43,48)/t29-,32+,36-/m1/s1 |
InChI 键 |
LAJQWRBUOVSXTL-YRGOHLIBSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CCOCC(=O)OC(C)(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCC(CC4)OC5CN(C5)CCOCC(=O)OC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


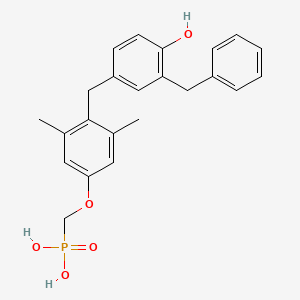
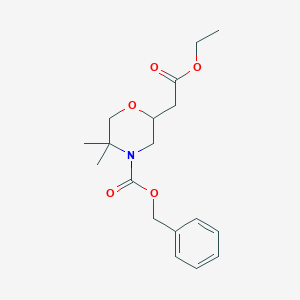
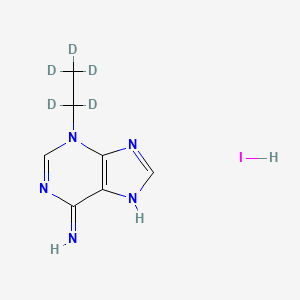
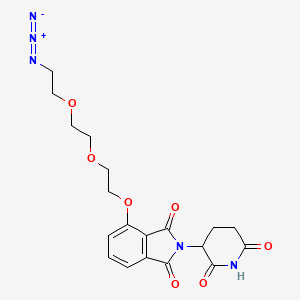
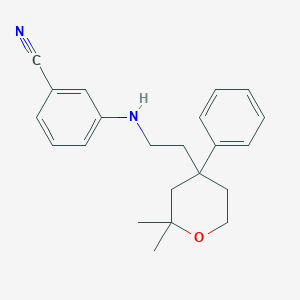
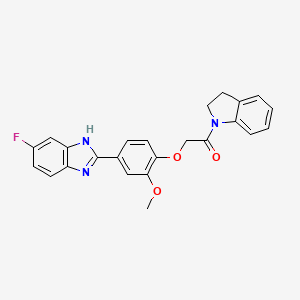
![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)


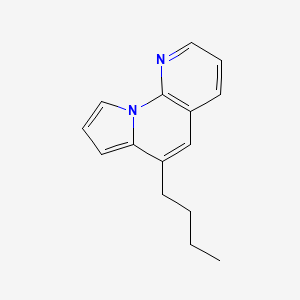
![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
